molecular formula C22H24N2O4S B11406493 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11406493
M. Wt: 412.5 g/mol
InChI Key: UQJYVYGURXDYMJ-UHFFFAOYSA-N
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Description

2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a piperidine sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methyl Group: Methylation reactions are used to introduce the methyl group at the desired position on the benzofuran ring.

    Attachment of the Piperidine Sulfonyl Group: This step involves sulfonylation reactions, where the piperidine ring is introduced and attached to the benzofuran structure.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(6-methyl-1-benzofuran-3-yl)acetic acid: This compound shares the benzofuran core but differs in the functional groups attached.

    N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide: This compound contains the piperidine sulfonyl and acetamide groups but lacks the benzofuran ring.

Uniqueness

2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C22H24N2O4S/c1-16-5-10-20-17(15-28-21(20)13-16)14-22(25)23-18-6-8-19(9-7-18)29(26,27)24-11-3-2-4-12-24/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,23,25)

InChI Key

UQJYVYGURXDYMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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